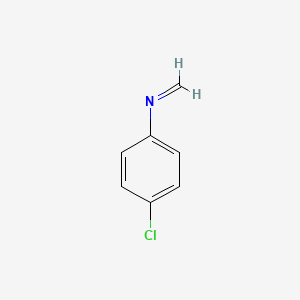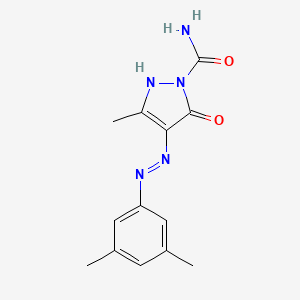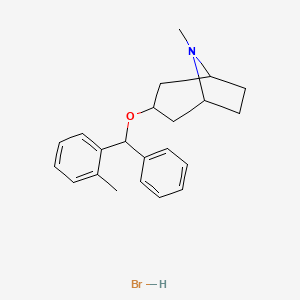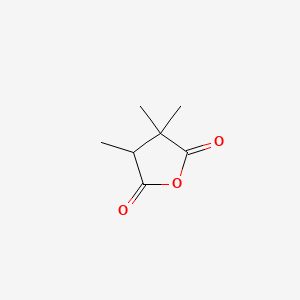
Silver--zirconium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver-zirconium (1/1) is a compound consisting of equal parts silver and zirconium. This compound is known for its unique properties, combining the antimicrobial characteristics of silver with the high corrosion resistance and structural stability of zirconium . These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silver-zirconium (1/1) typically involves the reaction of silver nitrate with zirconium chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
AgNO3+ZrCl4→AgZr+NO3−+Cl−
Industrial Production Methods
Industrial production of silver-zirconium (1/1) often involves the use of high-temperature furnaces and advanced chemical reactors to ensure the purity and consistency of the compound. The process may include steps such as:
Mixing: Combining silver and zirconium precursors in a controlled environment.
Heating: Applying high temperatures to facilitate the reaction.
Purification: Removing any impurities through filtration or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Silver-zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reacting with reducing agents to revert to its elemental forms.
Substitution: Replacing one element in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include silver oxide, zirconium oxide, and other intermediate compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Silver-zirconium (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in antimicrobial coatings and biomedical devices to prevent infections.
Medicine: Utilized in dental and orthopedic implants for its biocompatibility and antimicrobial properties.
Industry: Applied in corrosion-resistant coatings and high-temperature materials
Mecanismo De Acción
The mechanism of action of silver-zirconium (1/1) involves the release of silver ions, which disrupt microbial cell membranes and inhibit their growth. Zirconium provides structural stability and enhances the compound’s resistance to corrosion. The molecular targets include bacterial cell walls and enzymes, leading to the inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
- Silver Sodium Hydrogen Zirconium Phosphate
- Silver Zeolite A
- Silver Zinc Zeolite A
Comparison
Silver-zirconium (1/1) stands out due to its unique combination of antimicrobial and corrosion-resistant properties. While other compounds like silver sodium hydrogen zirconium phosphate and silver zeolite A also exhibit antimicrobial characteristics, they may not offer the same level of structural stability and resistance to high temperatures as silver-zirconium (1/1) .
Propiedades
Número CAS |
37381-02-5 |
|---|---|
Fórmula molecular |
AgZr |
Peso molecular |
199.09 g/mol |
Nombre IUPAC |
silver;zirconium |
InChI |
InChI=1S/Ag.Zr |
Clave InChI |
VYNIYUVRASGDDE-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


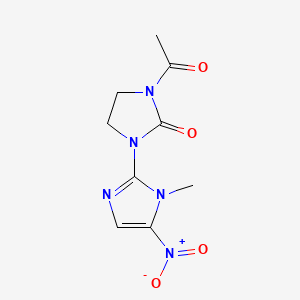
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
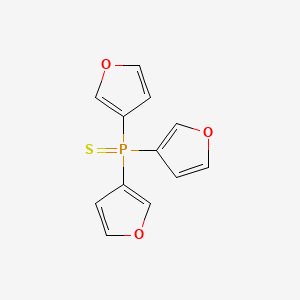
![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)
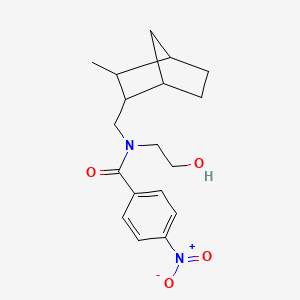
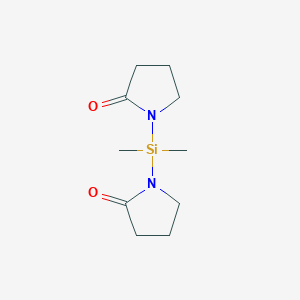
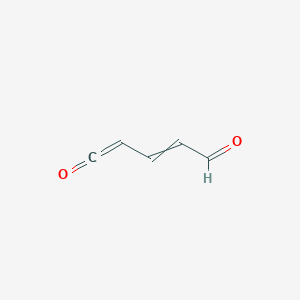
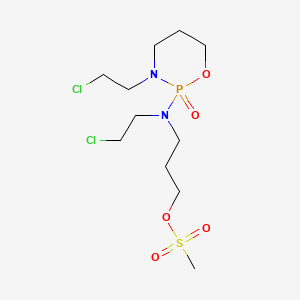
![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

